1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1373232-79-1
VCID: VC0037107
InChI: InChI=1S/C11H11BrO3/c1-15-9-6-7(2-3-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
SMILES: COC1=C(C=CC(=C1)C2(CC2)C(=O)O)Br
Molecular Formula: C11H11BrO3
Molecular Weight: 271.11

1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid

CAS No.: 1373232-79-1

Cat. No.: VC0037107

Molecular Formula: C11H11BrO3

Molecular Weight: 271.11

* For research use only. Not for human or veterinary use.

1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid - 1373232-79-1

Specification

CAS No. 1373232-79-1
Molecular Formula C11H11BrO3
Molecular Weight 271.11
IUPAC Name 1-(4-bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C11H11BrO3/c1-15-9-6-7(2-3-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Standard InChI Key MAMGNWLAWNIPSE-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C2(CC2)C(=O)O)Br

Introduction

Chemical Identity and Physical Properties

1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid is characterized by a unique molecular structure that combines several functional groups. The compound has a cyclopropane ring connected to both a carboxylic acid group and a phenyl ring, with the latter bearing a bromine atom at the para position and a methoxy group at the meta position relative to the cyclopropane attachment.

Molecular Characteristics

The compound possesses the molecular formula C11H11BrO3, with a calculated molecular weight of 271.11 g/mol. It can be uniquely identified by its CAS number 1373232-79-1, which serves as its primary registry identifier in chemical databases. The structure contains three key functional components: a strained cyclopropane ring, a carboxylic acid group, and a substituted aromatic ring bearing both electron-donating (methoxy) and electron-withdrawing (bromine) substituents, creating an interesting electronic distribution.

Structural Identifiers

Several standardized chemical identifiers are used to represent this compound in databases and literature, facilitating accurate retrieval and cross-referencing of information. These identifiers are particularly important for unambiguous representation of complex molecules in computational systems.

Identifier TypeValue
IUPAC Name1-(4-bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid
InChIInChI=1S/C11H11BrO3/c1-15-9-6-7(2-3-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
InChI KeyMAMGNWLAWNIPSE-UHFFFAOYSA-N
Canonical SMILESCOC1=C(C=CC(=C1)C2(CC2)C(=O)O)Br
DSSTOX Substance IDDTXSID10742949

The cyclopropane ring in this molecule introduces significant ring strain, which contributes to the compound's reactivity profile. The carboxylic acid group provides opportunities for derivatization and functionalization, while the substitution pattern on the aromatic ring influences the electronic properties and potential interaction capabilities of the molecule.

Synthesis Methodologies

The preparation of 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid typically employs established synthetic organic chemistry techniques, with careful attention to reaction conditions to ensure high yield and purity of the final product.

General Synthetic Routes

Chemical Reactivity Patterns

1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid exhibits a diverse reactivity profile due to its multiple functional groups, each capable of participating in distinct chemical transformations.

Functional Group Reactivity

The compound contains several reactive sites that can participate in various chemical transformations:

  • Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions including esterification, amide formation, reduction to alcohols, and decarboxylation under appropriate conditions.

  • Bromine Substitution: The bromine atom on the aromatic ring represents an excellent site for various coupling reactions, particularly palladium-catalyzed cross-couplings such as Suzuki, Stille, or Negishi reactions, enabling further functionalization of the molecule.

  • Cyclopropane Ring Reactions: The strained cyclopropane ring can undergo ring-opening reactions with nucleophiles or under radical conditions, allowing for the introduction of additional functional groups or ring expansion.

  • Methoxy Group Reactions: The methoxy substituent can be cleaved under appropriate conditions to form a phenol, which can then be further functionalized through various methods.

Common Transformation Pathways

Several key transformation pathways have been reported for this class of compounds:

  • Oxidation Reactions: The compound can be oxidized to form corresponding derivatives, with the specific outcome depending on the oxidizing agent employed and reaction conditions.

  • Reduction Reactions: Reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol, altering the compound's polarity and hydrogen-bonding capabilities.

  • Nucleophilic Substitution: The bromine atom serves as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles at that position.

  • Metal-Catalyzed Coupling: The bromine substituent makes the compound an excellent substrate for transition metal-catalyzed coupling reactions, enabling the construction of more complex molecular structures.

These transformation pathways provide synthetic chemists with numerous options for utilizing this compound as a building block in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science.

Biological Activity and Applications

Current research suggests that 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid and structurally related compounds may exhibit interesting biological activities, particularly in the context of potential therapeutic applications.

Structure-Activity Relationships

Analysis of structurally similar compounds provides insights into structure-activity relationships that may guide future research:

CompoundStructure DifferencesPotential Functional Impacts
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acidMethyl group instead of methoxyDifferent electronic properties due to methyl substitution
1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acidChlorine atom instead of bromineVariations in reactivity due to halogen differences

These structural variations can significantly impact the compound's interactions with biological targets, highlighting the importance of precise molecular design in optimizing biological activity. The electron-donating methoxy group versus the less electron-rich methyl group creates different electronic distributions across the aromatic ring, potentially affecting binding interactions. Similarly, the size and electronegativity differences between bromine and chlorine can influence both the physical properties and the binding characteristics of these molecules.

Research Applications

This compound has several potential applications in research contexts:

  • Synthetic Intermediate: Its structural features make it valuable as a building block in the synthesis of more complex molecules with potential biological activities.

  • Probe for Biological Systems: The cyclopropane ring's rigidity can mimic peptide bonds, potentially making derivatives of this compound useful in studying receptor-ligand interactions.

  • Structure-Activity Studies: The compound provides a useful scaffold for structure-activity relationship studies, where systematic modifications can reveal important insights into the molecular requirements for specific biological activities.

The presence of multiple functional groups that can be selectively modified makes this compound particularly versatile for these research applications, allowing for the systematic exploration of chemical space around this core structure.

Analytical Characterization

Accurate characterization of 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid is essential for confirming its identity, assessing its purity, and understanding its physical and chemical properties.

Spectroscopic Analysis

Several spectroscopic techniques are typically employed for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon (¹³C) NMR provide valuable information about the structural features of the molecule, including the cyclopropane ring (typically showing distinctive signals due to ring strain), the aromatic protons, the methoxy group, and the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, particularly the carboxylic acid (showing characteristic O-H stretching and C=O stretching bands) and the aromatic ring (showing C=C stretching vibrations).

  • Mass Spectrometry (MS): MS provides molecular weight confirmation and fragmentation patterns that can be diagnostic for the structural features of the compound, including the bromine atom which produces a characteristic isotope pattern.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of the compound and to monitor reactions during its synthesis. HPLC, in particular, can provide quantitative information about the purity level, which is crucial for applications in research and development.

X-ray Crystallography

X-ray crystallography, when applicable, can provide definitive information about the three-dimensional structure of the molecule, including bond lengths, bond angles, and the spatial arrangement of the cyclopropane ring relative to the aromatic ring. This information is valuable for understanding the conformation of the molecule and its potential interactions with biological targets.

Comparative Analysis with Related Compounds

Understanding the relationship between 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid and structurally related compounds provides valuable insights into the effects of structural modifications on physical, chemical, and potential biological properties.

Structural Analogs

A systematic comparison with structural analogs reveals important structure-property relationships:

CompoundKey Structural DifferencePhysical Property VariationsReactivity Differences
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acidMethyl instead of methoxyLikely lower melting point, different solubility profileLess electron-rich aromatic ring
1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acidChlorine instead of bromineDifferent crystallization behaviorLower reactivity in coupling reactions
1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine hydrochlorideAmine·HCl instead of carboxylic acidDifferent solubility profile, salt formationNucleophilic rather than electrophilic functional group

These structural variations can significantly impact the physical properties, reactivity patterns, and potential biological activities of the compounds. The electronic effects of substituents (electron-donating vs. electron-withdrawing) influence the electron density distribution across the molecule, while differences in functional groups (carboxylic acid vs. amine) affect hydrogen bonding capabilities, solubility, and potential interactions with biological targets.

Electronic Effects of Substituents

The substituents on the aromatic ring play a crucial role in determining the electronic properties and reactivity of the molecule:

  • Bromine (Electron-Withdrawing Group): As a halogen, bromine exerts an electron-withdrawing effect through the inductive mechanism, potentially stabilizing the cyclopropane ring through conjugation and reducing ring strain.

  • Methoxy Group (Electron-Donating Group): The methoxy substituent increases electron density on the aromatic ring through resonance, potentially accelerating electrophilic aromatic substitution reactions but potentially hindered by steric factors.

These electronic effects can influence various aspects of the compound's chemistry, including its stability, reactivity in different reaction types, and interactions with biological macromolecules.

Functional Group Modifications

The carboxylic acid group of 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid can be modified to create various derivatives with potentially altered properties:

  • Esters: Formation of esters can decrease hydrogen bonding capability while increasing lipophilicity, potentially enhancing membrane permeability in biological systems.

  • Amides: Conversion to amides introduces additional hydrogen bond donors and acceptors, potentially altering binding interactions with biological targets.

  • Reduction Products: Reduction to alcohols changes the acidic carboxylic acid to a neutral, hydrogen-bond donating alcohol functionality, significantly altering the compound's physical properties and potential interaction profile.

These modifications provide a means to fine-tune the properties of the compound for specific applications, whether in synthesis, materials science, or potential therapeutic development.

Future Research Directions

The unique structural features and reactivity patterns of 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid suggest several promising avenues for future research.

Synthetic Chemistry Applications

Future research could explore:

  • Novel Coupling Reactions: Development of new methodologies for selective functionalization of the aromatic ring through the bromine handle, potentially enabling access to more complex molecular architectures.

  • Cyclopropane Ring Modifications: Investigation of selective ring-opening reactions or rearrangements of the cyclopropane ring to access novel structural motifs.

  • Asymmetric Synthesis: Exploration of enantioselective synthetic routes to prepare optically pure versions of the compound, potentially enhancing its utility in asymmetric synthesis and chiral recognition studies.

These synthetic applications could expand the toolbox of organic chemists and facilitate the preparation of diverse molecular libraries based on this scaffold.

Medicinal Chemistry Investigations

Potential medicinal chemistry applications include:

  • Structure-Activity Relationship Studies: Systematic modification of the compound's structure to identify optimal substitution patterns for specific biological activities.

  • Target Identification: Investigation of potential biomolecular targets for this compound and its derivatives, using proteomic and genomic approaches to elucidate mechanisms of action.

  • Drug Delivery Systems: Exploration of the compound's potential as a building block for constructing drug delivery systems or prodrugs with enhanced pharmacokinetic properties.

These investigations could potentially lead to the discovery of new lead compounds for therapeutic development, particularly in areas where the unique structural features of this compound confer advantageous binding properties or activities.

Material Science Applications

The compound's structural features might also be relevant to materials science:

  • Polymer Chemistry: Investigation of the compound's potential as a monomer or modifier in polymer synthesis, potentially imparting specific physical or chemical properties to the resulting materials.

  • Supramolecular Chemistry: Exploration of the compound's potential to form supramolecular assemblies through hydrogen bonding, π-stacking, or halogen bonding interactions, potentially leading to materials with interesting optical, electronic, or mechanical properties.

  • Surface Functionalization: Utilization of the compound's reactive functional groups for the functionalization of surfaces, potentially enabling the development of sensors, catalysts, or other functional materials.

These applications could expand the utility of this compound beyond traditional synthetic and medicinal chemistry contexts, highlighting its versatility as a chemical building block.

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